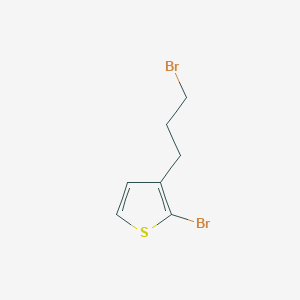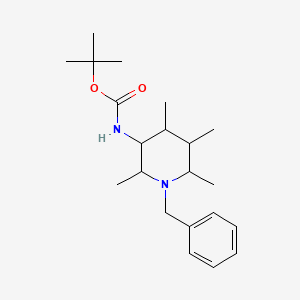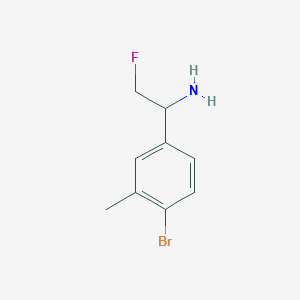
1-(2-Bromoethyl)-2-methoxycyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-2-methoxycyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 2-bromoethyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-2-methoxycyclopentane typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane, which is then functionalized to introduce the methoxy group.
Bromination: The introduction of the 2-bromoethyl group is achieved through a bromination reaction. This involves the use of reagents such as hydrobromic acid (HBr) or bromine (Br2) in the presence of a suitable catalyst.
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethyl)-2-methoxycyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of 2-methoxycyclopentane derivatives.
Oxidation: Formation of 2-methoxycyclopentanone or 2-methoxycyclopentanol.
Reduction: Formation of 2-methoxycyclopentane.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-2-methoxycyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving brominated compounds.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethyl)-2-methoxycyclopentane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The methoxy group can influence the compound’s reactivity and stability by donating electron density through resonance and inductive effects.
Comparaison Avec Des Composés Similaires
1-(2-Bromoethyl)benzene: Similar in structure but with a benzene ring instead of a cyclopentane ring.
2-Bromoethyl methoxybenzene: Contains a methoxy group on a benzene ring with a 2-bromoethyl substituent.
1-(2-Bromoethyl)-2-methoxybenzene: Similar structure with a benzene ring instead of a cyclopentane ring.
Uniqueness: 1-(2-Bromoethyl)-2-methoxycyclopentane is unique due to its cyclopentane ring, which imparts different chemical and physical properties compared to its benzene analogs. The cyclopentane ring can introduce strain and affect the compound’s reactivity and stability.
Propriétés
Formule moléculaire |
C8H15BrO |
|---|---|
Poids moléculaire |
207.11 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-2-methoxycyclopentane |
InChI |
InChI=1S/C8H15BrO/c1-10-8-4-2-3-7(8)5-6-9/h7-8H,2-6H2,1H3 |
Clé InChI |
YENWYJHSLFCBIN-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCC1CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13186115.png)
![4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13186122.png)
![2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13186131.png)

![2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13186153.png)
![5-Bromo-3-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13186160.png)

![tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13186172.png)

![N-[(Azepan-3-yl)methyl]methanesulfonamide](/img/structure/B13186188.png)

